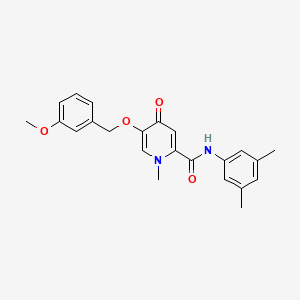

N-(3,5-dimethylphenyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

説明

N-(3,5-dimethylphenyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic compound that belongs to the class of dihydropyridines

特性

IUPAC Name |

N-(3,5-dimethylphenyl)-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c1-15-8-16(2)10-18(9-15)24-23(27)20-12-21(26)22(13-25(20)3)29-14-17-6-5-7-19(11-17)28-4/h5-13H,14H2,1-4H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTFZMBAGIXRNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC(=O)C(=CN2C)OCC3=CC(=CC=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multiple steps, including the formation of the dihydropyridine ring and the introduction of the substituents. One common method involves the Hantzsch dihydropyridine synthesis, which includes the following steps:

Condensation Reaction: The reaction of an aldehyde (such as 3-methoxybenzaldehyde), a β-ketoester (such as methyl acetoacetate), and an amine (such as 3,5-dimethylaniline) in the presence of a catalyst (such as ammonium acetate) to form the dihydropyridine ring.

Oxidation: The oxidation of the dihydropyridine intermediate to introduce the carbonyl group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

化学反応の分析

Types of Reactions

N-(3,5-dimethylphenyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the dihydropyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction may produce alcohols.

科学的研究の応用

N-(3,5-dimethylphenyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, such as antihypertensive and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of N-(3,5-dimethylphenyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

類似化合物との比較

Similar Compounds

Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.

Amlodipine: Another dihydropyridine with antihypertensive properties.

Nicardipine: Similar in structure and used for its cardiovascular effects.

Uniqueness

N-(3,5-dimethylphenyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. These differences may result in varied pharmacokinetics, pharmacodynamics, and therapeutic applications compared to other dihydropyridines.

生物活性

N-(3,5-dimethylphenyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic compound belonging to the dihydropyridine class, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-(3,5-dimethylphenyl)-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide. Its molecular formula is , and its structure includes a dihydropyridine ring which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Calcium Channels : Similar to other dihydropyridines, it may act as a calcium channel blocker.

- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes that play roles in various metabolic pathways.

These interactions can lead to significant physiological effects, including vasodilation and anti-inflammatory responses.

1. Antihypertensive Effects

Research indicates that compounds in the dihydropyridine class are effective antihypertensives. They function by relaxing vascular smooth muscle, leading to decreased blood pressure. Studies have demonstrated that N-(3,5-dimethylphenyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide exhibits similar properties through calcium channel modulation.

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes.

3. Antioxidant Properties

Preliminary studies suggest that this compound may possess antioxidant capabilities. It may scavenge free radicals and reduce oxidative stress in cellular models.

Case Studies

Several studies have explored the biological activity of related compounds:

- A study on a similar dihydropyridine derivative showed significant inhibition of inflammatory markers in a rat model of induced inflammation.

- Another investigation highlighted the potential of dihydropyridines in treating cardiovascular diseases due to their vasodilatory effects .

Data Summary

| Biological Activity | Mechanism | Effect |

|---|---|---|

| Antihypertensive | Calcium channel blockade | Decreased blood pressure |

| Anti-inflammatory | Inhibition of COX and cytokines | Reduced inflammation |

| Antioxidant | Free radical scavenging | Decreased oxidative stress |

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3,5-dimethylphenyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide?

A two-step approach is commonly employed: (1) condensation of substituted benzyloxy precursors with dihydropyridine intermediates under acidic conditions (e.g., acetic acid or n-butanol), followed by (2) cyclization using reagents like ammonium persulfate or trichloroisocyanuric acid (TCICA). Reaction monitoring via thin-layer chromatography (TLC) and purification by ethanol recrystallization are critical . Modifications in solvent polarity (e.g., acetonitrile vs. n-butanol) can influence yield and regioselectivity .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

Key methods include:

- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups.

- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, dihydropyridine ring protons at δ 6.0–7.5 ppm).

- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for m/z 376.412) .

Q. How is the biological activity of dihydropyridine derivatives initially screened?

Preliminary assays include:

- Enzyme inhibition studies : Targeting calcium channels or kinases via fluorometric assays.

- Cytotoxicity profiling : Using mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values.

- In silico docking : To predict binding affinities to target proteins (e.g., voltage-gated ion channels) .

Advanced Research Questions

Q. How can contradictory bioactivity data between structurally similar dihydropyridines be resolved?

Contradictions may arise from stereochemical variations or assay conditions. Strategies include:

- Dose-response re-evaluation : Testing a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Metabolic stability assays : Assessing compound degradation in liver microsomes to rule out false negatives.

- Crystallographic analysis : Resolving 3D structures to confirm active conformations .

Q. What computational approaches optimize the structure-activity relationship (SAR) of this compound?

Advanced SAR studies integrate:

- Density Functional Theory (DFT) : To model electronic effects of substituents (e.g., methoxy vs. dimethyl groups).

- Molecular Dynamics (MD) simulations : Predicting binding pocket interactions over time.

- QSAR modeling : Corstituting physicochemical properties (e.g., logP, polar surface area) with bioactivity .

Q. What experimental designs improve synthetic yield while minimizing side products?

Use Design of Experiments (DoE) to optimize variables:

Q. How do substituents (e.g., 3-methoxybenzyl vs. 4-fluorophenyl) influence target selectivity?

Comparative studies show:

- 3-Methoxybenzyl : Enhances lipophilicity (logP +0.5) and CNS penetration.

- Dimethylphenyl : Improves metabolic stability by steric hindrance of CYP450 oxidation.

- Fluorine substitution : Increases electronegativity, altering hydrogen-bonding interactions with target residues .

Methodological Notes for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。